17beta-Hydroxy-5alpha-androstane acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

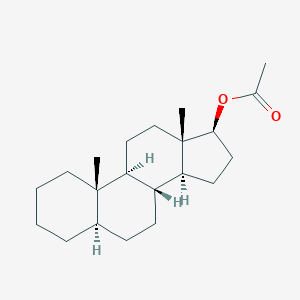

17beta-hydroxy-5alpha-androstane acetate is a steroid ester that is 5alpha-androstane substituted by an acetoxy group at position 17. It is a steroid ester, an androstanoid and an acetate ester. It derives from a hydride of a 5alpha-androstane.

科学研究应用

Clinical Applications

1.1 Hormone Replacement Therapy

17beta-Hydroxy-5alpha-androstane acetate is utilized in hormone replacement therapy (HRT) for conditions related to androgen deficiency. Its anabolic properties make it beneficial for patients suffering from muscle wasting diseases, such as cancer cachexia and HIV/AIDS-related weight loss. Studies have shown that anabolic steroids can help improve muscle mass and strength in these populations .

1.2 Prostate Cancer Treatment

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound has been investigated for its role in intratumoral androgen biosynthesis. Research indicates that this compound can be involved in the conversion of dehydroepiandrosterone (DHEA) to more potent androgens within tumor cells, contributing to disease progression . Targeting this pathway could offer new therapeutic strategies to combat resistance to conventional androgen deprivation therapies.

Research Applications

2.1 Androgen Receptor Studies

The compound serves as a crucial tool in androgen receptor (AR) research. Its high binding affinity to AR allows it to be used as a standard reference compound in competitive binding assays, which are essential for evaluating the efficacy of new drugs targeting androgen signaling pathways . This application is particularly relevant in drug discovery for prostate cancer therapeutics.

2.2 Synthesis and Chemical Research

This compound is also significant in synthetic organic chemistry. It acts as an intermediate in the synthesis of various steroid derivatives with potential pharmacological activities, including anticancer and antifungal agents . The ability to modify its structure through acetylation and other chemical transformations provides a versatile platform for developing new therapeutic compounds.

Case Studies and Findings

化学反应分析

Hydrolysis of the Acetoxy Group

The acetoxy group at C17 undergoes acid- or base-catalyzed hydrolysis , yielding acetic acid and the parent alcohol, 17β-hydroxy-5α-androstane . This reaction is critical for understanding its metabolic pathways and biological deactivation.

Reaction Conditions :

- Base-catalyzed : Aqueous NaOH or KOH at elevated temperatures.

- Acid-catalyzed : Dilute HCl or H₂SO₄ under reflux.

Products :

- 17β-Hydroxy-5α-androstane (alcohol)

- Acetic acid

This hydrolysis is reversible under esterification conditions (e.g., acetic anhydride/pyridine) .

Oxidation and Reduction Processes

The steroidal backbone enables redox reactions at specific positions:

Oxidation at C3

The 3-keto derivative (17β-hydroxy-5α-androstan-3-one) forms via oxidation using Jones’ reagent (CrO₃/H₂SO₄) . This reaction is pivotal in synthesizing derivatives for biological studies.

Reaction Example :17 Hydroxy 5 androstane acetateJones reagent17 Hydroxy 5 androstan 3 one+Acetic acid

Reduction of Ketones

The 3-keto group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, producing 3β- or 3α-alcohols .

Key Findings :

- NaBH₄ in methanol yields an 85:15 mixture of 3β-OH and 3α-OH epimers .

- Reduction alters pharmacological activity, as seen in reduced inhibition of 17β-HSD5 enzymes compared to the keto form .

Lactonization Reactions

Under oxidative conditions, 17β-hydroxy-5α-androstane acetate participates in spiro-δ-lactone formation via intramolecular esterification. This occurs when the C17 hydroxyl reacts with a carboxylic acid group introduced via side-chain modifications .

Conditions :

- Jones’ reagent (oxidation) followed by cyclization.

- Confirmed by ¹³C-NMR signals at 93.21 ppm (C17) and 171.98 ppm (COO) .

Application :

Lactones exhibit inhibitory activity against 17β-hydroxysteroid dehydrogenases (17β-HSDs), enzymes involved in steroid hormone metabolism .

Enzymatic Transformations

In biological systems, 17β-hydroxy-5α-androstane acetate interacts with enzymes such as 17β-HSD and 3α-hydroxysteroid dehydrogenase (3α-HSD) :

Key Data :

- Inhibits 17β-HSD5 by 64% at 0.3 µM, less potent than estrane-based lactones .

- Minimal inhibition of 17β-HSD3 (≤58% at 10 µM) .

Comparative Reactivity with Analogous Steroids

The table below highlights structural and reactivity differences between 17β-hydroxy-5α-androstane acetate and related steroids:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| 17β-Hydroxy-5α-androstane acetate | C17 acetoxy, 5α-reduced A-ring | Hydrolysis, lactonization, moderate enzyme inhibition |

| Testosterone | C17 hydroxyl, C4-C5 double bond | Aromatization, 5α-reduction to DHT |

| Dihydrotestosterone (DHT) | 5α-reduced A-ring, C17 hydroxyl | High affinity for androgen receptors |

| Stanozolol | Pyrazole ring, C17 methyl | Resistance to hepatic metabolism |

属性

CAS 编号 |

1236-49-3 |

|---|---|

分子式 |

C21H34O2 |

分子量 |

318.5 g/mol |

IUPAC 名称 |

[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19+,20+,21+/m1/s1 |

InChI 键 |

QRRJQHVSHGOFLL-MQWPULPWSA-N |

SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

手性 SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |

规范 SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Key on ui other cas no. |

1236-49-3 |

同义词 |

5α-Androstan-17β-ol acetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。